

# An In-Depth Technical Guide to Triphenylvinylsilane: Properties and Reactions

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## Compound of Interest

Compound Name: Triphenylvinylsilane

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**Triphenylvinylsilane** [(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>SiCH=CH<sub>2</sub>] is an organosilicon compound of significant interest in organic synthesis and materials science. Its unique molecular architecture, combining the steric bulk and electronic properties of three phenyl groups with the reactivity of a vinyl moiety attached to a central silicon atom, makes it a versatile building block for the synthesis of complex molecules and functional polymers. This guide provides a comprehensive overview of the physical and chemical properties of **triphenylvinylsilane**, detailed experimental protocols for its synthesis and purification, and a summary of its key chemical transformations.

## Core Physical and Chemical Properties

**Triphenylvinylsilane** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It exhibits good thermal stability and is soluble in many common organic solvents.<sup>[1]</sup> A summary of its key physical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C <sub>20</sub> H <sub>18</sub> Si	
Molecular Weight	286.45 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	68-71 °C	[1]
Boiling Point	190 °C at 3 mmHg	[1]
Density	1.04 g/cm <sup>3</sup>	[2]
Flash Point	161.3 °C	[2]
Purity	≥93% (GC) to ≥98%	[1][3]

## Spectroscopic Characterization

The identity and purity of **triphenylvinylsilane** are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Technique	Key Features
<sup>1</sup> H NMR	Signals corresponding to the vinyl protons and the aromatic protons of the phenyl groups.
<sup>13</sup> C NMR	Resonances for the vinyl carbons and the distinct carbons of the phenyl rings.
IR Spectroscopy	Characteristic absorption bands for C=C stretching of the vinyl group and Si-C and Si-phenyl vibrations.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns.

## Safety and Handling

**Triphenylvinylsilane** is classified as an irritant.<sup>[2]</sup> It is known to cause skin and serious eye irritation, and may cause respiratory irritation.<sup>[4]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[4]</sup>

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).<sup>[4]</sup>

## Experimental Protocols

### Synthesis of Triphenylvinylsilane via Grignard Reaction (Generalized Protocol)

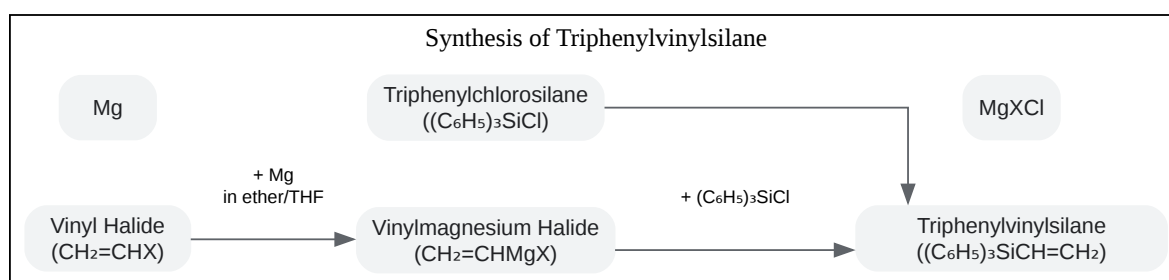
One of the most common methods for the synthesis of **triphenylvinylsilane** involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane. The following is a generalized experimental protocol based on standard Grignard reaction procedures.

Materials:

- Magnesium turnings
- Vinyl bromide or vinyl chloride
- Triphenylchlorosilane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate or magnesium sulfate

## Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a small crystal of iodine are placed. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of vinyl bromide or vinyl chloride in the anhydrous solvent is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining vinyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (vinylmagnesium bromide/chloride).
- **Reaction with Triphenylchlorosilane:** The Grignard reagent solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
- **Workup:** The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **triphenylvinylsilane**.



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Caption: Synthesis of **Triphenylvinylsilane** via Grignard Reaction.

## Purification of Triphenylvinylsilane

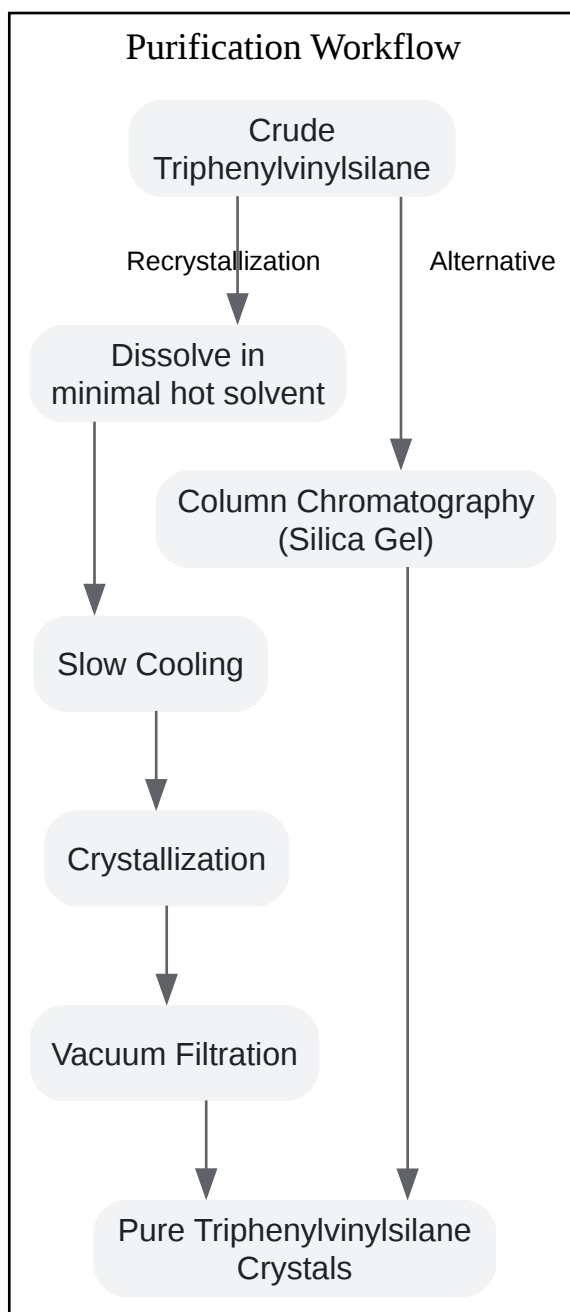
The crude product can be purified by either recrystallization or column chromatography.

### Recrystallization Protocol:

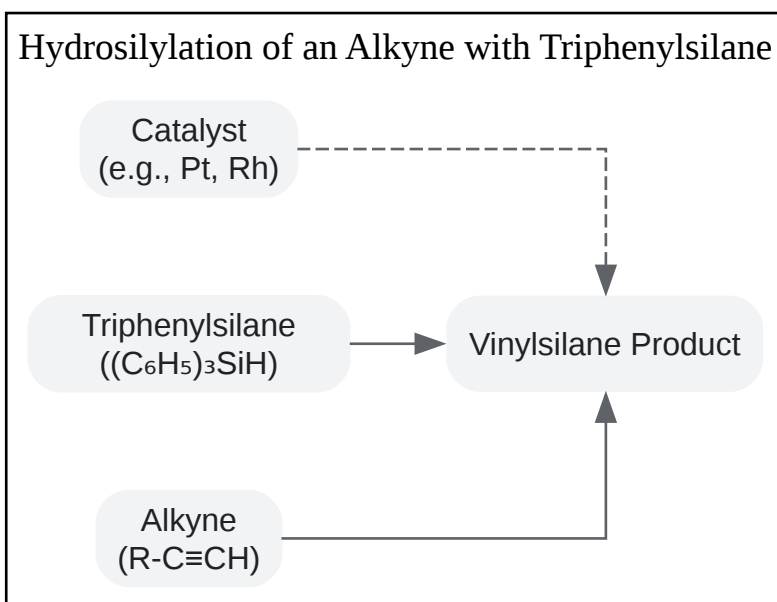
- Dissolve the crude **triphenylvinylsilane** in a minimal amount of a hot solvent such as ethanol, hexane, or a mixture of hexane and ethyl acetate.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

### Column Chromatography Protocol:

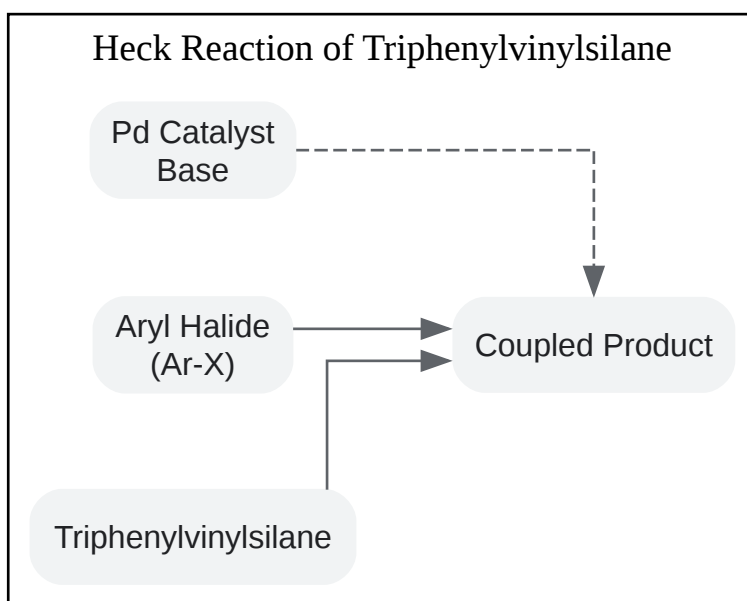
- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **triphenylvinylsilane**.



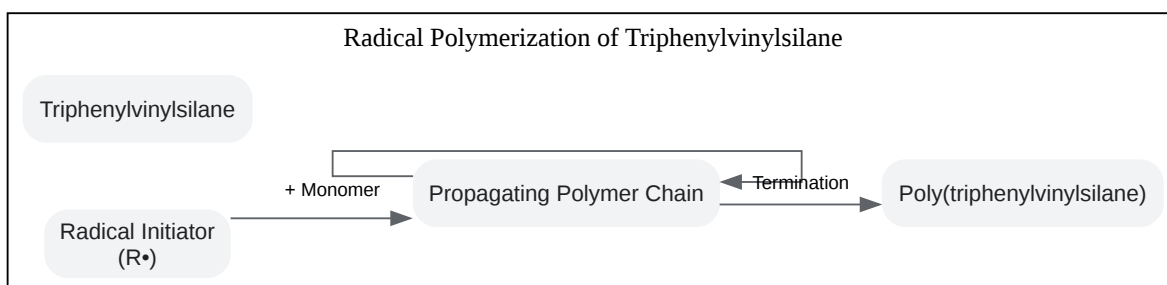
## Hydrosilylation of an Alkyne with Triphenylsilane



## Heck Reaction of Triphenylvinylsilane



## Radical Polymerization of Triphenylvinylsilane



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